molecular formula C10H12N2 B12827016 6-Ethyl-2-methyl-1H-benzo[d]imidazole

6-Ethyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B12827016
M. Wt: 160.22 g/mol
InChI Key: JIIPEJSYISRQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with ethyl methyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and alkylation using alkyl halides.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzene ring or the imidazole nitrogen atoms.

Scientific Research Applications

Chemistry: 6-Ethyl-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. In industrial applications, its reactivity and stability are leveraged to achieve desired chemical transformations.

Comparison with Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the ethyl group at the 6-position, which can influence its reactivity and biological activity.

    6-Chloro-2-methyl-1H-benzo[d]imidazole: Substitution of the ethyl group with a chlorine atom can significantly alter its chemical properties and applications.

    5,6-Dimethyl-1H-benzo[d]imidazole: The presence of an additional methyl group can affect the compound’s steric and electronic properties.

Uniqueness: 6-Ethyl-2-methyl-1H-benzo[d]imidazole is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in biological systems and specific reactivity in chemical processes.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-ethyl-2-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

JIIPEJSYISRQCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.